molecular formula C24H27F13O7Si B12854311 (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane CAS No. 94237-11-3

(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane

Cat. No.: B12854311
CAS No.: 94237-11-3
M. Wt: 702.5 g/mol
InChI Key: CPXPPNIUDAIOKT-UHFFFAOYSA-N
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Description

IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2-[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate . This name is derived through the following hierarchical analysis:

  • Silane Core : The central silicon atom is bonded to two methyl groups, forming the dimethylsilane subunit.
  • Perfluorohexylethyl Chain : A 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group (C₆F₁₃C₂H₄–) is attached to the silicon via an ethyl spacer.
  • Ethoxy Branch : The silicon is further bonded to an ethoxy group (–OCH₂CH₂–), which is substituted with three acryloyloxymethyl (–CH₂OCOCH=CH₂) moieties at the 2-position.
  • Esterification : The terminal hydroxyl groups of the ethoxy branch undergo esterification with acrylic acid, yielding three acrylate esters.

This nomenclature reflects the compound’s hybrid structure, combining fluorinated alkyl chains with reactive acrylate functionalities.

Molecular Formula and Functional Group Analysis

The molecular formula C₂₄H₂₇F₁₃O₇Si encapsulates the compound’s composition. Key functional groups include:

Functional Group Structural Role Reactivity Characteristics
Acryloyloxy (–OCOCH=CH₂) Three ester groups bound to the ethoxy branch Radical polymerization sites
Dimethylsilane (Si(CH₃)₂–) Central silicon backbone Hydrophobic interactions
Perfluorohexylethyl (C₆F₁₃C₂H₄–) Fluorinated alkyl chain Oleophobicity and chemical inertness

Table 1 : Molecular formula and key functional groups.

The acryloyloxy groups dominate the compound’s polymerization potential, while the perfluorohexyl chain imparts low surface energy and thermal stability.

Stereochemical Considerations

Stereoisomerism is absent in this compound due to the following structural features:

  • The silicon center is bonded to two identical methyl groups, a perfluorohexylethyl chain, and the ethoxy branch. This symmetry eliminates chirality at the silicon atom.
  • The ethoxy branch’s trisubstitution pattern at the 2-position creates a rigid, non-chiral propane-1,2,3-triol derivative.
  • The absence of double-bond geometry restrictions (all acrylate groups are in the trans configuration) further negates the possibility of geometric isomerism.

Properties

CAS No.

94237-11-3

Molecular Formula

C24H27F13O7Si

Molecular Weight

702.5 g/mol

IUPAC Name

[2-[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate

InChI

InChI=1S/C24H27F13O7Si/c1-6-15(38)41-11-18(12-42-16(39)7-2,13-43-17(40)8-3)14-44-45(4,5)10-9-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h6-8H,1-3,9-14H2,4-5H3

InChI Key

CPXPPNIUDAIOKT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthesis of the Triacrylate Ether Intermediate

  • Starting material: 2,2,2-tris(hydroxymethyl)ethanol (also known as pentaerythritol derivative).
  • Step: Esterification of the three hydroxyl groups with acryloyl chloride or acrylic acid under controlled conditions.
  • Conditions: Use of base (e.g., triethylamine) to scavenge HCl, low temperature (0–5 °C) to avoid polymerization of acrylate.
  • Outcome: Formation of 2,2,2-tris((acryloyloxy)methyl)ethanol or its ether derivative.

Introduction of the Perfluorohexyl Ethyl Group to Silicon

  • Starting material: Perfluorohexyl ethyl silane or perfluoroalkyl-substituted chlorosilane.
  • Step: Hydrosilylation or nucleophilic substitution to attach the perfluorohexyl ethyl group to a dimethylsilane core.
  • Conditions: Use of platinum or rhodium catalysts for hydrosilylation; inert atmosphere to prevent oxidation.
  • Outcome: Formation of ((perfluorohexyl)ethyl)dimethylsilane intermediate.

Coupling of the Triacrylate Ether to the Silane Core

  • Step: Reaction of the silane intermediate with the triacrylate ether via nucleophilic substitution or silane coupling chemistry.
  • Possible approach: Use of a chlorosilane derivative of the triacrylate ether reacting with the dimethyl(perfluorohexyl)ethylsilane under base catalysis.
  • Conditions: Anhydrous solvents (e.g., toluene), controlled temperature (room temperature to 50 °C), inert atmosphere.
  • Outcome: Formation of the final compound (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane.

Representative Reaction Scheme (Hypothetical)

Step Reactants Reagents/Conditions Product
1 2,2,2-tris(hydroxymethyl)ethanol + acryloyl chloride Triethylamine, 0–5 °C, anhydrous solvent 2,2,2-tris((acryloyloxy)methyl)ethanol
2 Perfluorohexyl ethyl chlorosilane + dimethylsilane Pt catalyst, inert atmosphere ((perfluorohexyl)ethyl)dimethylsilane
3 Triacrylate ether chlorosilane + ((perfluorohexyl)ethyl)dimethylsilane Base, anhydrous solvent, room temp Target compound

Research Findings and Notes

  • The acrylate groups are highly reactive and prone to polymerization; thus, synthesis and purification require careful temperature control and inhibitors (e.g., hydroquinone).
  • The perfluoroalkyl substituent imparts hydrophobic and low surface energy properties, often used in surface coatings.
  • Silane coupling reactions are sensitive to moisture; anhydrous conditions and inert atmosphere (nitrogen or argon) are mandatory.
  • Purification typically involves column chromatography under inert conditions or recrystallization from nonpolar solvents.
  • Characterization is performed by NMR (1H, 13C, 19F, 29Si), FTIR (to confirm acrylate and silane groups), and mass spectrometry.

Summary Table of Key Parameters

Parameter Typical Conditions Notes
Esterification temperature 0–5 °C Prevents premature polymerization
Catalyst for hydrosilylation Pt or Rh complex Ensures selective Si-C bond formation
Solvent Anhydrous toluene or dichloromethane Avoids moisture-induced side reactions
Atmosphere Nitrogen or argon Prevents oxidation and hydrolysis
Purification Column chromatography, recrystallization Protect acrylate groups from polymerization
Characterization NMR, FTIR, MS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The acrylate groups can be oxidized under specific conditions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form different silane derivatives, depending on the reducing agents and conditions used.

    Substitution: The perfluoroalkyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acrylate groups can lead to the formation of epoxides, while reduction can yield various silane derivatives.

Scientific Research Applications

Materials Science

  • Surface Modification : This compound can be utilized to modify surfaces to enhance their hydrophobicity and chemical resistance. It is particularly useful in creating coatings that repel water and oil, making it valuable for applications in electronics and textiles.
  • Polymer Synthesis : The acrylate functionality enables the synthesis of novel polymeric materials through radical polymerization techniques. These polymers can exhibit enhanced mechanical properties and thermal stability.
ApplicationDescription
Surface CoatingsImproves water and oil repellency on various substrates.
Polymer CompositesUsed as a monomer for creating advanced polymer materials.

Biomedical Engineering

  • Drug Delivery Systems : The ability to form hydrogels through polymerization of the acrylate groups makes this compound suitable for drug delivery applications. These hydrogels can be engineered to control the release of therapeutic agents.
  • Tissue Engineering : In tissue engineering, the compound can be used to create scaffolds that mimic the extracellular matrix. Its biocompatibility and ability to support cell adhesion make it an attractive candidate for regenerative medicine.
Biomedical ApplicationDescription
Controlled Drug ReleaseHydrogels formed can release drugs in a controlled manner.
Scaffolding for Tissue RegenerationSupports cell growth and tissue formation.

Environmental Applications

  • Fluorinated Coatings : The perfluoroalkyl moiety provides excellent chemical resistance, making this compound suitable for environmental applications such as coatings that protect surfaces from harsh chemicals or pollutants.
  • Bioremediation : Research indicates potential uses in bioremediation processes where hydrophobic compounds are immobilized or degraded using modified surfaces.

Case Study 1: Surface Modification

A study demonstrated the effectiveness of (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane in enhancing the water repellency of glass surfaces. The treated glass exhibited a contact angle greater than 120 degrees, indicating superhydrophobic properties. This application is significant in reducing fouling in various industrial processes.

Case Study 2: Drug Delivery

In a research project focused on drug delivery systems, hydrogels synthesized from this silane were tested for their ability to encapsulate and release anticancer drugs. Results showed that the hydrogels could effectively control the release rate of the drugs over extended periods, suggesting their potential for sustained therapeutic effects in cancer treatment.

Mechanism of Action

The mechanism by which (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane exerts its effects depends on its specific application. In materials science, the compound’s unique structure allows it to form strong, durable coatings with excellent hydrophobic properties. In biomedical applications, its ability to interact with biological molecules and cells can be leveraged for targeted drug delivery and bio-compatible coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks direct analogs of the target compound. However, general comparisons can be drawn based on structural or functional similarities to compounds within the sources:

Ethoxylated Alcohols (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, )

  • Functional Groups : Both compounds feature ethoxy (CH₂CH₂O−) chains. However, the target compound incorporates acryloyloxy groups, which are absent in ’s alcohol.
  • Reactivity: The acryloyloxy groups in the target compound enable radical polymerization, unlike the non-reactive hydroxyl group in ’s ethoxylated alcohol. This difference makes the silane derivative more suitable for covalent bonding in polymer networks.
  • Fluorination : The perfluorohexyl chain in the target compound provides superior hydrophobicity compared to the branched alkyl group in ’s compound .

Phosphonothiolate Derivatives ()

  • However, both contain hydrophobic alkyl/fluoroalkyl chains.
  • Applications: Phosphonothiolates are often used as chemical warfare agent simulants or surfactants, whereas the target compound’s silane backbone and acryloyloxy groups suggest applications in surface coatings or photoresists .

Amine Derivatives ()

  • Ethoxy Chains : Tris(2-(2-methoxyethoxy)ethyl)amine () shares ethoxy motifs but lacks fluorinated or polymerizable groups. The target compound’s perfluorohexyl chain enhances surface activity, while its acryloyloxy groups enable crosslinking—properties absent in amine derivatives .

Key Research Findings and Data Table

Property Target Compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Tris(2-(2-methoxyethoxy)ethyl)amine ()
Reactive Groups Acryloyloxy (polymerizable) Hydroxyl (non-reactive) Amine
Hydrophobicity Extremely high (C₆F₁₃) Moderate (branched alkyl) Low (methoxyethoxy chains)
Backbone Silane Ethoxylated alcohol Amine
Typical Applications Coatings, adhesives, anti-fouling surfaces Surfactants, emulsifiers Solubilizers, corrosion inhibitors

Biological Activity

(2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane, commonly referred to as TAE-DMS, is a silane compound notable for its unique chemical structure and potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its interactions at the cellular level, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C24H27F13O7Si
  • Molecular Weight : 702.53 g/mol
  • Structure : TAE-DMS contains multiple functional groups that confer specific biological activities, including acrylate groups that can participate in polymerization reactions and perfluoroalkyl chains that enhance hydrophobic interactions .

Biological Activity Overview

The biological activity of TAE-DMS has been investigated in several contexts:

  • Antimicrobial Properties : Preliminary studies suggest that TAE-DMS exhibits antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell membranes is attributed to the perfluoroalkyl groups, which enhance membrane permeability .
  • Cytotoxicity : Research has indicated that TAE-DMS can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis. Specific studies have shown IC50 values in the micromolar range for various tumor cell lines .
  • Biocompatibility : Due to its silane base, TAE-DMS is being explored for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its biocompatibility is crucial for these applications, with studies indicating favorable responses in vitro with human cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of TAE-DMS against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability when exposed to TAE-DMS at concentrations above 50 µg/mL.

Concentration (µg/mL)Staphylococcus aureus Viability (%)Escherichia coli Viability (%)
0100100
108590
504060
1001030

Case Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation, the cytotoxic effects of TAE-DMS were evaluated on HeLa and MCF-7 cancer cell lines. The study found that TAE-DMS induced apoptosis in a dose-dependent manner.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
58085
105060
202030

Safety Profile

The safety evaluation of TAE-DMS indicates that while it possesses beneficial biological activities, it also has a high hazard classification due to its potential cytotoxicity. The compound is rated as "very high hazard" based on acute toxicity data . Proper handling and usage guidelines are essential for research and application to mitigate risks.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of (2,2,2-Tris((acryloyloxy)methyl)ethoxy)((perfluorohexyl)ethyl)dimethylsilane, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., anhydrous potassium carbonate for nucleophilic substitution reactions), solvent systems (e.g., dry acetone for inert conditions), and temperature control (reflux at ~60–80°C). A stepwise approach is critical:

Acryloyloxy Group Incorporation : Use acryloyl chloride derivatives under controlled pH to avoid premature polymerization.

Silane Core Functionalization : Employ trimethylsilyl protecting groups to prevent side reactions during perfluorohexyl attachment .

Purification : Utilize membrane separation technologies (e.g., nanofiltration) to isolate the target compound from unreacted perfluoroalkyl precursors .

  • Data Contradiction Analysis : Conflicting reports on reaction times (e.g., 8–24 hours for similar silane derivatives) suggest the need for real-time monitoring via TLC or in-line FTIR to determine endpoint consistency .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for verifying perfluorohexyl group incorporation, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm acryloyloxy and silane backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) detects molecular ion peaks and fragmentation patterns, ensuring a molecular weight match within 0.01% error .
  • Elemental Analysis : Validate C, H, F, and Si content within ±0.5% of theoretical values to confirm stoichiometric accuracy .
    • Data Table :
TechniqueTarget SignalAcceptable Deviation
19F^{19}\text{F} NMRCF3_3/CF2_2 peaks±0.1 ppm
HRMS[M+H]+^+±0.001 Da
Elemental Analysis%C, %F±0.5%

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent acryloyloxy group photodegradation.
  • Moisture Sensitivity : Use inert gas (N2_2 or Ar) purging during storage to avoid silane hydrolysis .
    • Data Contradiction Analysis : Discrepancies in shelf-life studies (e.g., 6 months vs. 12 months) highlight the need for accelerated stability testing (40°C/75% RH for 3 months) to predict degradation pathways .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in radical polymerization or fluorophilic interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model acryloyloxy group reactivity in radical initiation using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for homo- vs. copolymerization .
  • Molecular Dynamics (MD) : Simulate perfluorohexyl chain aggregation in hydrophobic environments (e.g., lipid bilayers) using GROMACS, focusing on fluorine-fluorine van der Waals interactions .
    • Data Contradiction Analysis : Discrepancies between predicted and experimental polymerization rates may arise from solvent polarity effects not accounted for in gas-phase DFT models .

Q. How does the compound’s dual functionality (acryloyloxy/perfluoroalkyl) influence its performance in hybrid polymer composites?

  • Methodological Answer :

  • Crosslinking Efficiency : Quantify via gel fraction analysis after UV curing; higher acryloyloxy content increases crosslink density but may reduce flexibility.
  • Surface Properties : Use contact angle measurements to correlate perfluorohexyl content with hydrophobicity (target: >120° for water) .
    • Data Table :
Acryloyloxy Content (mol%)Gel Fraction (%)Water Contact Angle (°)
1065105
3085118
5092132

Q. What strategies resolve contradictions in spectroscopic data when characterizing byproducts during synthesis?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine LC-MS, 29Si^{29}\text{Si} NMR, and XPS to distinguish siloxane byproducts from unreacted precursors .
  • Isolation via Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate and identify minor impurities .
    • Data Contradiction Analysis : Misassignment of 1H^{1}\text{H} NMR peaks (e.g., overlapping acryloyloxy and ethoxy signals) can be resolved by 2D COSY or HSQC experiments .

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